N-[4-(2-chloro-1-hydroxyethyl)phenyl]-N-methylmethanesulfonamide
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Overview
Description
N-[4-(2-chloro-1-hydroxyethyl)phenyl]-N-methylmethanesulfonamide is a chemical compound with a complex structure that includes a chloro-hydroxyethyl group attached to a phenyl ring, which is further connected to a methanesulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(2-chloro-1-hydroxyethyl)phenyl]-N-methylmethanesulfonamide typically involves multiple steps. One common method includes the reaction of 4-(2-chloro-1-hydroxyethyl)aniline with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-[4-(2-chloro-1-hydroxyethyl)phenyl]-N-methylmethanesulfonamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The chloro group can be reduced to a hydroxyl group.
Substitution: The chloro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) are commonly used.
Reduction: Reagents like LiAlH4 (Lithium aluminium hydride) or NaBH4 (Sodium borohydride) are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include ketones, alcohols, and substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
N-[4-(2-chloro-1-hydroxyethyl)phenyl]-N-methylmethanesulfonamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential effects on cellular processes and enzyme inhibition.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[4-(2-chloro-1-hydroxyethyl)phenyl]-N-methylmethanesulfonamide involves its interaction with specific molecular targets. The chloro-hydroxyethyl group can interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The methanesulfonamide group can enhance the compound’s solubility and stability, facilitating its biological activity.
Comparison with Similar Compounds
Similar Compounds
- N-[4-(2-chloro-1-hydroxyethyl)phenyl]methanesulfonamide
- N-[4-(2-hydroxyethyl)phenyl]-N-methylmethanesulfonamide
Uniqueness
N-[4-(2-chloro-1-hydroxyethyl)phenyl]-N-methylmethanesulfonamide is unique due to the presence of both a chloro and a hydroxyethyl group, which can provide distinct reactivity and biological activity compared to similar compounds
Properties
Molecular Formula |
C10H14ClNO3S |
---|---|
Molecular Weight |
263.74 g/mol |
IUPAC Name |
N-[4-(2-chloro-1-hydroxyethyl)phenyl]-N-methylmethanesulfonamide |
InChI |
InChI=1S/C10H14ClNO3S/c1-12(16(2,14)15)9-5-3-8(4-6-9)10(13)7-11/h3-6,10,13H,7H2,1-2H3 |
InChI Key |
KONSDXDLUSDQTI-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1=CC=C(C=C1)C(CCl)O)S(=O)(=O)C |
Origin of Product |
United States |
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